molecular formula C11H15NO B3378631 (5R)-2-methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile CAS No. 1444317-28-5

(5R)-2-methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile

Cat. No.: B3378631
CAS No.: 1444317-28-5
M. Wt: 177.24 g/mol
InChI Key: VRUMBVSOGMYXKH-HWOCKDDLSA-N
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Description

(5R)-2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile ( 1444317-28-5) is a chiral cyclohexanone derivative of high interest in synthetic organic chemistry. With a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol, this compound features three defined stereocenters and an exocyclic double bond . The molecule contains a cyclohexanone ring that adopts a stable chair conformation . Its specific (5R) absolute configuration makes it a valuable chiral building block or intermediate. The compound's structure, comprising a nitrile group, a ketone, and an isopropenyl moiety, offers multiple sites for chemical modification. It has been utilized in studies of stereoselective reactions, such as the Michael addition, where it can be synthesized from (S)-carvone using sodium cyanide in ionic liquid reaction media . This makes it particularly relevant for researchers developing novel synthetic methodologies, exploring asymmetric catalysis, or investigating the synthesis of complex natural products and pharmaceuticals. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5R)-2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-7(2)9-4-10(6-12)8(3)11(13)5-9/h8-10H,1,4-5H2,2-3H3/t8?,9-,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUMBVSOGMYXKH-HWOCKDDLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(CC1=O)C(=C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C[C@H](CC1=O)C(=C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5R)-2-methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile, with a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol, is a compound of significant interest in biological and medicinal chemistry. Its unique structure, characterized by a cyclohexanone ring and multiple stereocenters, suggests potential biological activities that merit detailed exploration.

The compound is known for its stability and purity, typically around 95%. It is primarily utilized in research applications, particularly in the fields of organic synthesis and pharmacology. The compound's InChI key is VRUMBVSOGMYXKH-HWOCKDDLSA-N, which facilitates its identification in chemical databases.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains, although detailed mechanisms remain to be elucidated.
  • G Protein-Coupled Receptor (GPCR) Modulation : The compound may interact with GPCRs, which are crucial for numerous physiological processes. This interaction could influence pathways related to inflammation and pain perception .
  • Potential Anti-inflammatory Effects : Some studies indicate that derivatives of this compound may exhibit anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against certain bacterial strains.,
GPCR InteractionPotential modulation of GPCR pathways affecting inflammation and pain.
Anti-inflammatoryMay inhibit pro-inflammatory cytokines; further research needed. ,

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of various cyclohexanone derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli . The results indicated a moderate inhibitory effect, suggesting that modifications to the structure could enhance efficacy.

Case Study 2: GPCR Modulation

Research published in PubMed Central highlighted the role of GPCRs in mediating cellular responses to various stimuli. The study posited that compounds similar to this compound could act as agonists or antagonists at specific receptors, influencing cardiovascular and neurological functions .

Comparison with Similar Compounds

Key Physicochemical Properties :

  • Molecular formula: C₁₁H₁₅NO
  • Molecular weight : 177.24 g/mol
  • Crystal system : Orthorhombic (space group P2₁2₁2₁) with unit cell parameters a = 5.2892 Å, b = 10.7213 Å, c = 19.559 Å .
  • IR spectral data : A strong nitrile (C≡N) stretch at ~2188 cm⁻¹ .
  • Stereochemical features : The prop-1-en-2-yl group and nitrile substituent contribute to steric and electronic effects, influencing reactivity and interactions in biological or synthetic contexts .

Comparison with Structurally Similar Compounds

Cyclohexanone Carbonitrile Derivatives

4-Oxo-1-(pyrimidin-5-yl)cyclohexane-1-carbonitrile (CAS 1249109-42-9)

  • Molecular formula : C₁₁H₁₁N₃O
  • Key differences: Replaces the prop-1-en-2-yl group with a pyrimidinyl substituent at position 1.
  • Spectral comparison : Shares a nitrile IR stretch (~2200 cm⁻¹) but lacks the exocyclic double bond present in the target compound.

5-(2-Hydroxybenzoyl)-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile (CAS 1156-14-5)

  • Structure: Combines a pyridinone ring with a nitrile and isopropyl group.
  • Functional relevance: The hydroxyphenyl group introduces acidity (pKa ~8–10), contrasting with the non-acidic prop-1-en-2-yl group in the target compound .

Table 1: Cyclohexanone Carbonitrile Derivatives Comparison

Compound Molecular Formula Substituents IR C≡N Stretch (cm⁻¹) Notable Features
Target compound C₁₁H₁₅NO Prop-1-en-2-yl, methyl 2188 Chair conformation, (5R) config
4-Oxo-1-(pyrimidin-5-yl) derivative C₁₁H₁₁N₃O Pyrimidinyl ~2200 Aromatic π-system
Pyridinone derivative (CAS 1156-14-5) C₁₆H₁₃N₂O₃ Hydroxybenzoyl, isopropyl ~2210 Acidic phenol group

Chromene Carbonitriles

Compound 1E: 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile

  • Structure: A chromene ring system with amino, hydroxyl, and nitrile groups.
  • Physicochemical data : Melting point = 223–227°C; IR C≡N stretch at 2204 cm⁻¹ .
  • Comparison: The fused chromene ring increases rigidity compared to the cyclohexanone core of the target compound.

Pyrrole-Oxindole Progesterone Receptor Modulators (e.g., WAY-255348)

  • Structure : Features a pyrrole-oxindole core with a nitrile group.
  • Functional insights : The nitrile enhances binding affinity to progesterone receptors, while substituent size (e.g., dimethyl vs. spirocyclohexyl) dictates agonist/antagonist activity .
  • Contrast: Unlike the target compound, WAY-255348’s bioactivity is driven by its heterocyclic framework rather than cyclohexanone conformation.

Stereochemical and Terpene-Related Analogues

R-Carvone [(5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone]

  • Relationship: R-Carvone is a monoterpene precursor to the target compound, differing by the absence of the nitrile group and the presence of a conjugated enone system .
  • Impact of nitrile addition : The nitrile in the target compound introduces dipole interactions and alters solubility (logP ~1.8 vs. ~2.5 for carvone).

Table 2: Stereochemical and Terpene Analogues

Compound Molecular Formula Functional Groups Key Feature
Target compound C₁₁H₁₅NO Nitrile, cyclohexanone Saturated ring, (5R) configuration
R-Carvone C₁₀H₁₄O Enone, terpene Conjugated dienone, (5R) configuration

Q & A

Q. What are the recommended synthetic routes for (5R)-2-methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step procedures, including cyclization and functional group transformations. Key steps may involve:

  • Cyclization of precursors under acidic or basic conditions to form the cyclohexane ring.
  • Stereoselective introduction of the prop-1-en-2-yl group via allylation or conjugate addition reactions.
  • Optimization of reaction parameters : Temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., THF or DCM), and catalysts (e.g., Lewis acids like BF₃·OEt₂) to enhance yield and stereochemical control . Monitoring intermediates via ¹H-NMR (e.g., δ 1.2–2.8 ppm for methyl and cyclohexane protons) and IR spectroscopy (e.g., C≡N stretch at ~2200 cm⁻¹) is critical for tracking progress .

Q. What characterization techniques are essential for confirming the structure of this compound?

A combination of methods is required:

  • X-ray crystallography : Confirms absolute stereochemistry (e.g., orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 5.2892 Å, b = 10.7213 Å, c = 19.559 Å) .
  • NMR spectroscopy : ¹³C-NMR identifies the carbonyl (δ ~200 ppm) and nitrile (δ ~120 ppm) groups, while ¹H-NMR resolves methylene and methyl protons .
  • Mass spectrometry : HRMS (e.g., m/z 177.24 for [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Discrepancies often arise from conformational flexibility or crystal packing effects . Strategies include:

  • Comparing experimental bond angles/torsions (e.g., C5–C4–H4B = 109.5° and C10–N bond angle = 178.0°) with density functional theory (DFT)-optimized structures .
  • Molecular dynamics simulations to assess solvent or temperature effects on conformation .
  • Revisiting refinement parameters (e.g., weighting scheme w = 1/[σ²(F₀²) + (0.1051P)² + 0.0575P]) in crystallographic data to improve model accuracy .

Q. What strategies are effective in designing derivatives to explore structure-activity relationships (SAR)?

Focus on functional group modifications :

  • Substitution at the cyclohexane ring : Introducing electron-withdrawing groups (e.g., halogens) at C2 or C5 to alter electronic properties .
  • Modification of the nitrile group : Converting to amides or carboxylic acids to enhance solubility or target interactions .
  • Stereochemical variations : Synthesizing (5S) or racemic analogs to assess enantiomer-specific bioactivity . Biological testing (e.g., enzyme inhibition assays) paired with docking studies can prioritize derivatives for synthesis .

Q. How can crystallographic data inform mechanistic studies of reactions involving this compound?

The crystal structure reveals:

  • Reactive conformations : E.g., the prop-1-en-2-yl group’s orientation (torsion angle C3–C4–C5–C6 = -55.5°) may favor Diels-Alder or electrophilic additions .
  • Hydrogen-bonding networks : Interactions between the carbonyl oxygen and adjacent molecules (e.g., O···H–C distances < 2.5 Å) suggest stabilization of transition states in solution .
  • Thermal motion parameters : High B factors for the nitrile group indicate potential sites for chemical modification .

Methodological Considerations

Q. What experimental controls are critical when analyzing the compound’s stability under varying conditions?

  • Thermal stability : Use differential scanning calorimetry (DSC) to monitor decomposition above 150°C.
  • Photolytic degradation : Conduct UV-Vis spectroscopy under accelerated light exposure (e.g., ICH Q1B guidelines).
  • Hydrolytic stability : Test in buffered solutions (pH 1–13) with LC-MS to detect breakdown products .

Q. How can researchers address limitations in pollution or degradation studies of this compound?

  • Sample stabilization : Continuous cooling (4°C) to slow organic degradation during long-term experiments .
  • High-throughput screening : Use hyphenated techniques (e.g., GC-MS or HPLC-UV) to analyze complex mixtures efficiently .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R)-2-methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
(5R)-2-methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile

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